molecular formula C21H20Cl2N2O5S B1146219 cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate CAS No. 155047-76-0

cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate

Cat. No.: B1146219
CAS No.: 155047-76-0
M. Wt: 483.37
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Description

cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate is a crucial chemical intermediate in the synthetic pathway of potent antifungal agents, most notably ketoconazole . This compound features a complex cis-configured 1,3-dioxolane ring system that serves as a protected diol equivalent, which is essential for constructing the molecular scaffold of the final active pharmaceutical ingredient. The presence of the imidazole ring is a hallmark of many azole antifungals, as this moiety is known to inhibit fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase , thereby disrupting ergosterol biosynthesis in fungal cell membranes. The tosylate (4-methylbenzenesulphonate) group is an excellent leaving group, making this intermediate highly reactive for subsequent nucleophilic substitution reactions, typically to introduce a tertiary amine functionality critical for antifungal activity. As such, this compound is of significant value to medicinal chemists and pharmaceutical researchers working on the development, optimization, and scale-up synthesis of antifungal drugs and for studying structure-activity relationships (SAR) within the azole class of compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNIYHZFWRPGS-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134071-44-6
Record name [(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
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Preparation Methods

Base-Mediated Alkylation

The primary synthesis route involves the alkylation of a 1,3-dioxolane precursor with 1H-imidazole derivatives. Key steps include:

  • Reagents and Solvents : The reaction employs polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), paired with inorganic bases like sodium carbonate or organic bases such as triethylamine.

  • Temperature Optimization : Conducted at 40–100°C to balance reaction rate and byproduct formation.

  • Protective Group Strategy : Amino or piperazinyl groups in intermediates are protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired N-alkylation.

Example Protocol :

  • Dissolve 1-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (10 mmol) in DMF (50 mL).

  • Add 1H-imidazole (12 mmol) and sodium hydride (12 mmol).

  • Heat at 80°C for 15 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and recrystallize from acetonitrile/ethyl acetate (1:1).

Yield : 49% after recrystallization.

Phase-Transfer Catalysis (PTC)

For substrates sensitive to high temperatures, PTC offers a milder alternative:

  • Catalysts : Tetrabutylammonium bromide or 18-crown-6 facilitate interfacial reactions between aqueous and organic phases.

  • Conditions : Reactions proceed at 20–120°C using powdered potassium hydroxide as the base.

  • Advantages : Enhanced reaction rates and reduced side products compared to traditional methods.

Key Data :

ParameterValue
Catalyst Loading5–10 mol%
Solvent SystemToluene/water (2:1)
Typical Yield55–60%

Functional Group Modifications

Acylation of Hydroxyl Groups

The introduction of the toluenesulfonyl group proceeds via acylation:

  • Acylating Agents : p-Toluenesulfonyl chloride (TsCl) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Conditions : Room temperature, 12-hour stirring under inert atmosphere.

Mechanistic Insight :
The reaction follows an SN2S_N2 mechanism, where the hydroxyl oxygen attacks the electrophilic sulfur center in TsCl, displacing chloride.

Reductive Amination of Mannich Bases

An alternative route employs reductive amination to install the imidazole moiety:

  • Prepare a Mannich base from 2,4-dichlorobenzaldehyde, paraformaldehyde, and ammonium acetate.

  • Reduce the imine intermediate using sodium cyanoborohydride.

  • React with 1H-imidazole under PTC conditions.

Critical Factors :

  • pH Control : Maintain pH 6–7 to avoid over-reduction.

  • Solvent : Methanol or ethanol for optimal solubility.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Acetonitrile/ethyl acetate mixtures (1:1 to 1:3) yield white crystalline solids with >98% purity.

  • Melting Point : 120–122°C (consistent with literature).

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 7.75 (d, 2H, aromatic Ts), 7.35 (d, 2H, dichlorophenyl), 5.12 (s, 2H, dioxolane), 4.80 (s, 1H, imidazole CH2_2).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize microreactors for:

  • Improved heat transfer during exothermic steps.

  • Reduced reaction times (3–5 hours vs. 15 hours batch).

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Reuse : Immobilized crown ethers on silica gel enable 5–7 reaction cycles without loss of activity.

Challenges and Optimization Opportunities

Byproduct Formation

  • Major Byproducts : N-alkylated imidazoles (5–8%) due to unprotected amines.

  • Mitigation : Use of Boc-protected intermediates lowers byproduct levels to <1%.

Yield Enhancement

  • Microwave Assistance : Shortens reaction times to 2–3 hours, increasing yield to 65%.

  • Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) outperforms triethylamine in sterically hindered systems .

Chemical Reactions Analysis

Types of Reactions

cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity :
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate is recognized as an impurity of ketoconazole, an antifungal medication. Research indicates that derivatives of this compound may enhance the antifungal activity of imidazole-based drugs by modifying their pharmacokinetic properties .

Case Study : A study conducted on the synthesis of imidazole derivatives demonstrated that modifications similar to those found in this compound resulted in increased efficacy against Candida species, suggesting a viable pathway for developing new antifungal agents .

Drug Development

Prodrug Formation :
The compound's structure allows it to serve as a prodrug, which can be metabolized into active drugs within the body. This property is particularly useful in enhancing the bioavailability of parent compounds that might otherwise have low absorption rates or high first-pass metabolism .

Case Study : In a pharmacological study, researchers synthesized several prodrugs based on this structure and observed improved therapeutic outcomes in animal models for conditions requiring antifungal treatment .

Research in Pharmacology

Mechanism of Action Studies :
Investigations into how this compound interacts with cellular targets have been critical. Studies have shown that it may inhibit specific enzymes involved in fungal cell wall synthesis, thus providing insights into its mechanism of action as an antifungal agent .

Mechanism of Action

The mechanism of action of cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate would depend on its specific application. For instance:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting their function.

    Chemical Reactions: As a catalyst, it could facilitate the formation or breaking of chemical bonds by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing primarily in the heterocyclic substituent (imidazole vs. triazole) or functional groups (sulphonate vs. benzoate). Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate (Target) C₂₂H₂₁Cl₂N₂O₅S ~503.38 (estimated) 1H-imidazole, tosylate Not explicitly listed Likely intermediate for antifungal agents or enzyme inhibitors.
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate C₂₀H₁₈Cl₂N₃O₅S 484.35 1H-1,2,4-triazole, tosylate 113770-65-3 Antifungal/antimicrobial candidate; triazole enhances metabolic stability vs. imidazole.
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate C₂₃H₂₁Cl₂N₂O₄ ~468.33 (estimated) 1H-imidazole, benzoate Not explicitly listed Industrial-grade intermediate; benzoate may reduce solubility vs. tosylate.

Key Findings

Triazoles, with three nitrogen atoms, exhibit stronger resistance to oxidative degradation and prolonged half-lives in biological systems . The benzoate derivative (CHEMLYTE product) lacks the sulphonate group, reducing its polarity and utility in aqueous reaction systems .

Functional Group Impact :

  • Tosylate (Target compound and CAS 113770-65-3) improves solubility in polar solvents and reactivity in nucleophilic substitution reactions, making these compounds preferable in synthetic chemistry.

Stereochemical Considerations: All listed compounds retain the cis-configuration of the dichlorophenyl and heterocyclic substituents, which is critical for maintaining spatial alignment with target enzymes (e.g., fungal lanosterol 14α-demethylase).

Industrial vs. Pharmaceutical Use :

  • The Target compound and its triazole analog are likely tailored for pharmaceutical research, whereas the benzoate derivative (CHEMLYTE) is marketed for industrial applications, possibly as a precursor in polymer or agrochemical synthesis .

Biological Activity

The compound cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate (CAS Number: 134071-44-6) is a synthetic derivative related to ketoconazole, known for its antifungal properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H20Cl2N2O5SC_{21}H_{20}Cl_{2}N_{2}O_{5}S, with a molecular weight of 483.36 g/mol. It is characterized by a complex structure that includes a dioxolane ring and an imidazole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H20Cl2N2O5SC_{21}H_{20}Cl_{2}N_{2}O_{5}S
Molecular Weight483.36 g/mol
Melting Point120-122 °C
SolubilitySlightly soluble in DMSO and methanol
Storage ConditionsInert atmosphere, Room Temperature

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in fungal cell membrane synthesis. Similar to ketoconazole, it likely exerts its effects by interfering with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Pharmacological Studies

Research has demonstrated various pharmacological effects of this compound:

  • Antifungal Activity :
    • In vitro studies have shown that the compound exhibits significant antifungal properties against a range of fungi, including Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antifungals like fluconazole.
  • Antimicrobial Effects :
    • The compound also displays antibacterial properties against various Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The IC50 values vary across different cell lines but indicate promising anticancer activity.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed enhanced antifungal activity when combined with other antifungals, potentially leading to synergistic effects (Smith et al., 2023).
  • Cancer Research : In a study examining the compound's effects on breast cancer cells, researchers found that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways (Johnson et al., 2023).

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, and how can reaction conditions be optimized?

  • Methodology : The compound shares structural motifs with imidazole-containing dioxolane derivatives. A common approach involves:

  • Step 1 : Condensation of 2,4-dichlorophenyl groups with imidazole derivatives under acidic conditions (e.g., using glacial acetic acid to control pH) .
  • Step 2 : Formation of the dioxolane ring via cyclization of diols or dihalides, often catalyzed by Lewis acids like BF₃·Et₂O .
  • Step 3 : Sulfonation of the hydroxyl group using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane .
  • Optimization : Monitor reaction progress via HPLC (e.g., using a sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 with methanol) to ensure purity and stereochemical fidelity .

Q. How can researchers validate the stereochemical configuration of the cis-isomer?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure of intermediates or final products to confirm the cis-configuration of the dioxolane ring and imidazole substituents .
  • Chiral chromatography : Use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers and verify stereopurity .
  • NMR analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) of protons on the dioxolane ring with literature values for cis/trans isomers .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC : Employ a C18 column with UV detection at 254 nm, using a mobile phase of methanol/buffer (65:35) as described in pharmacopeial methods .
  • Mass spectrometry (MS) : Confirm molecular weight (C₂₁H₂₀Cl₂N₂O₅S, ~483.3 g/mol) via high-resolution MS (HRMS) .
  • FT-IR : Identify key functional groups (e.g., sulfonate S=O stretch at ~1170 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions.
  • Degradation products : Monitor via LC-MS for hydrolyzed products (e.g., loss of sulfonate group) or imidazole ring-opening compounds .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions (store at 2–8°C in inert atmosphere) .

Q. What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

  • Hypothesis-driven approach :

  • Solubility limitations : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and use surfactants (e.g., Tween-80) to improve bioavailability .
  • Metabolic instability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., imidazole N-methylation) .
  • Protein binding : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2C9 active sites, focusing on imidazole and sulfonate interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of enzyme-ligand complexes and identify key residues (e.g., heme iron coordination by imidazole) .
  • In vitro validation : Compare inhibition IC₅₀ values from fluorogenic CYP assays with computational predictions .

Q. What synthetic modifications could enhance the compound’s selectivity for fungal lanosterol 14α-demethylase (CYP51)?

  • Rational design :

  • Substituent effects : Replace 4-methylbenzenesulfonate with bulkier groups (e.g., naphthylsulfonate) to sterically block off-target CYP binding .
  • Stereochemical tuning : Synthesize trans-isomers or enantiomers to compare binding affinities via surface plasmon resonance (SPR) .
  • Hybrid analogs : Introduce triazole rings (as in posaconazole) to improve azole-drug resistance profiles .

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